3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 3-methyl substitution on the imidazo[2,1-b]thiazole ring.
- 6-(3-nitrophenyl) group at position 6, introducing electron-withdrawing nitro functionality.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S2/c1-13-19(20(27)23-10-9-14-5-7-17(8-6-14)33(22,30)31)32-21-24-18(12-25(13)21)15-3-2-4-16(11-15)26(28)29/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H2,22,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKDXPGMQRICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of thiourea with acetone to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then further functionalized through a series of reactions, including nitration, sulfonation, and amide formation, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Withdrawing Groups : The 3-nitrophenyl moiety (common in target and analogs) may stabilize the aromatic system and influence electronic interactions with biological targets .
- Pharmacological Targets : While SRT1720 and SRT2183 target SIRT1 , analogs like 3d () inhibit aldose reductase, highlighting the scaffold’s versatility .
Physicochemical and ADME Properties
- logP and Solubility : The target compound’s logP is estimated at ~3.5 (comparable to C540-0432’s 3.45), indicating moderate lipophilicity. The sulfamoyl group may improve aqueous solubility relative to methoxyphenyl analogs .
- Hydrogen Bonding : Polar surface area (PSA) for C540-0432 is 89.18 Ų, suggesting moderate permeability. The target’s ethyl linker may reduce PSA, enhancing membrane penetration .
Biological Activity
3-Methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group and a sulfonamide moiety. This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives and has garnered interest due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 396.45 g/mol
The presence of the nitrophenyl and sulfamoyl groups is significant for its biological activity, potentially enhancing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function through:
- Enzyme Inhibition : By binding to the active or allosteric sites of enzymes, it may inhibit their activity, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Antiviral Properties
Research indicates that heterocyclic compounds like imidazoles and thiazoles possess antiviral properties. The compound's structure suggests potential efficacy against viral pathogens by disrupting viral replication processes .
Cytotoxicity and Anticancer Activity
Studies have also explored the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, compounds within this class have demonstrated varying degrees of anticancer activity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole | Moderate antibacterial | Lacks sulfonamide group |
| 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazole | Antiviral properties | Contains fluorine substituents |
| 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole | Low cytotoxicity | Simple phenyl group |
The unique combination of nitro and sulfonamide groups in this compound distinguishes it from related compounds and may enhance its biological activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against drug-resistant bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against MRSA and VRE .
Investigation into Cytotoxic Effects
In vitro studies conducted on A549 and Caco-2 cell lines demonstrated that certain derivatives showed promising cytotoxic effects. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
